molecular formula C5H4O2S3 B8509328 2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester

2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester

Cat. No. B8509328
M. Wt: 192.3 g/mol
InChI Key: BTRGDYOUCJVDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C5H4O2S3 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester

Molecular Formula

C5H4O2S3

Molecular Weight

192.3 g/mol

IUPAC Name

methyl 2-sulfanylidene-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C5H4O2S3/c1-7-4(6)3-2-9-5(8)10-3/h2H,1H3

InChI Key

BTRGDYOUCJVDIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=S)S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 Grams (0.12 mol) of dimethyl 1,3-dithiol-2-thion-4,5-dicarboxylate synthesized according to the method of G. C. Papavassiliou, et al [Synthetic Metals, Vol. 27 (1988) B-373-B378] was dissolved in 30 ml of hexamethylphosphorictriamide (HMPA), and 12.6 g (0.12 mol) of lithium bromide monohydrate was added. The resultant mixture was heated at 60° C. for 1 hour, the reaction mixture was allowed to cool to room temperature, 200 ml of water was added, and a yellow solid formed was separated by filtering and washed with water. The solid obtained was dried and recrystallized from carbon tetrachloride to give 16.2 g of yellow acicular crystals of methyl 1,3-dithiol-2-thione-4-carboxylate (yield 70%).
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.